

Synonyms and alternative names for Pigment yellow 73

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment yellow 73*

Cat. No.: *B080490*

[Get Quote](#)

Pigment Yellow 73: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 73 (PY 73) is a monoazo pigment characterized by its bright, greenish-yellow shade. While its primary application lies within the industrial sector for coloring paints, inks, and plastics, its notable solid-state fluorescence and designation as a "biologically active chemical" have garnered interest in its potential for scientific research and biomedical applications.^{[1][2]} ^[3] This technical guide provides an in-depth overview of **Pigment Yellow 73**, encompassing its various synonyms and alternative names, detailed physicochemical properties, manufacturing and biodegradation pathways, and a review of its current and potential experimental applications.

Synonyms and Alternative Names

Pigment Yellow 73 is known by a variety of names across different industries and suppliers. A comprehensive list of its identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for **Pigment Yellow 73**

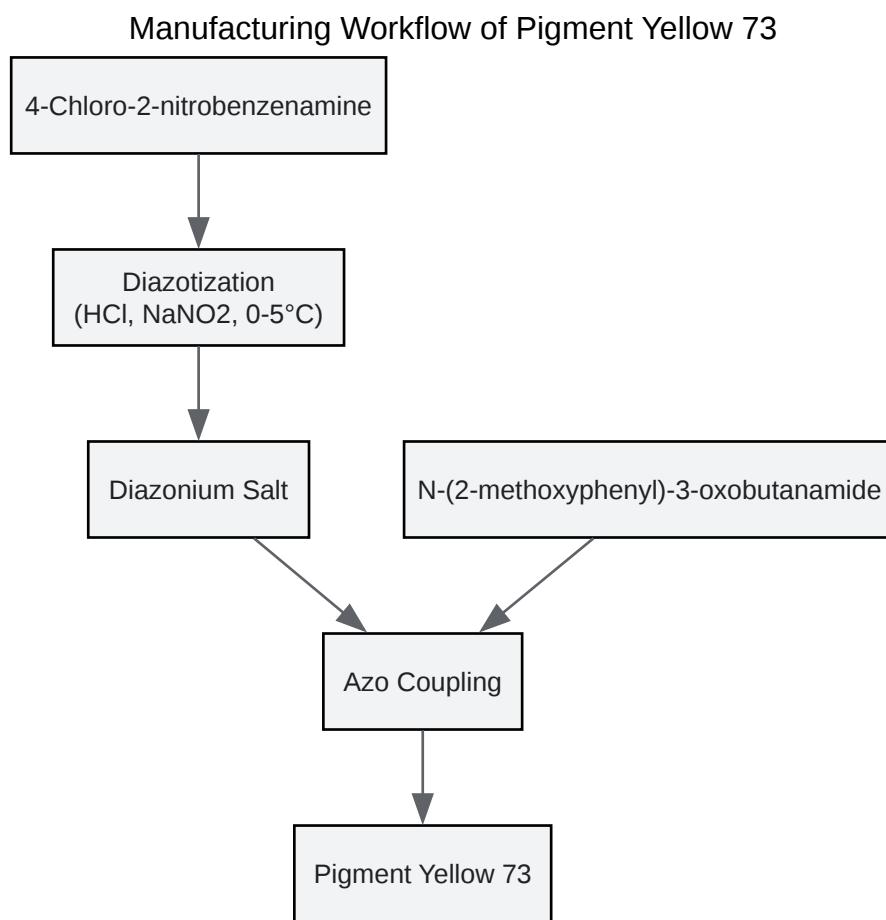
Identifier Type	Value	Citation
IUPAC Name	2-[(E)-(4-chloro-2-nitrophenyl)diaz恒基]-N-(2-methoxyphenyl)-3-oxobutanamide	[4]
CAS Number	13515-40-7	[4]
C.I. Name	Pigment Yellow 73	[5]
C.I. Number	11738	[5]
EC Number	236-852-7	[6]
Molecular Formula	C17H15ClN4O5	[5]
Common Synonyms	Hansa Yellow 4GX, Fast Yellow 4GX, Brilliant Yellow 4GX	[1] [5] [7]
Trade Names	1235 Sunglow Yellow, Acetanil Yellow 4GH 7312C, DCC 1121 Yellow GS, Sunbrite Yellow 73, Symuler Fast Yellow 4117	[5] [8]
Other Identifiers	BXL1J43EKI, DTXSID6051691, HANSA BRILLIANT YELLOW 4GX	[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Pigment Yellow 73** is presented in Table 2, compiled from various technical data sheets and scientific resources.

Table 2: Physicochemical Properties of **Pigment Yellow 73**

Property	Value	Citation
Molecular Weight	390.78 g/mol	[5]
Physical Form	Yellow Powder	[1]
Melting Point	264 - 268 °C	[5]
Heat Stability	140 - 180 °C	[1] [6]
Lightfastness (1-8 scale)	7-8	[6]
Oil Absorption	30-60 ml/100g	[6]
Density	1.5 - 1.6 g/cm ³	[1] [6]
Water Solubility	≤1.5%	[6]
Resistance to Acids	5 (Excellent)	[6]
Resistance to Alkalies	5 (Excellent)	[6]
Resistance to Water	5 (Excellent)	[6]
Resistance to Ethanol	4-5 (Very Good to Excellent)	[6]
Resistance to Butyl Acetate	4 (Very Good)	[6]
Resistance to Benzene	4 (Very Good)	[6]
Resistance to Ketone	4 (Very Good)	[6]
Resistance to Oil	4 (Very Good)	[6]

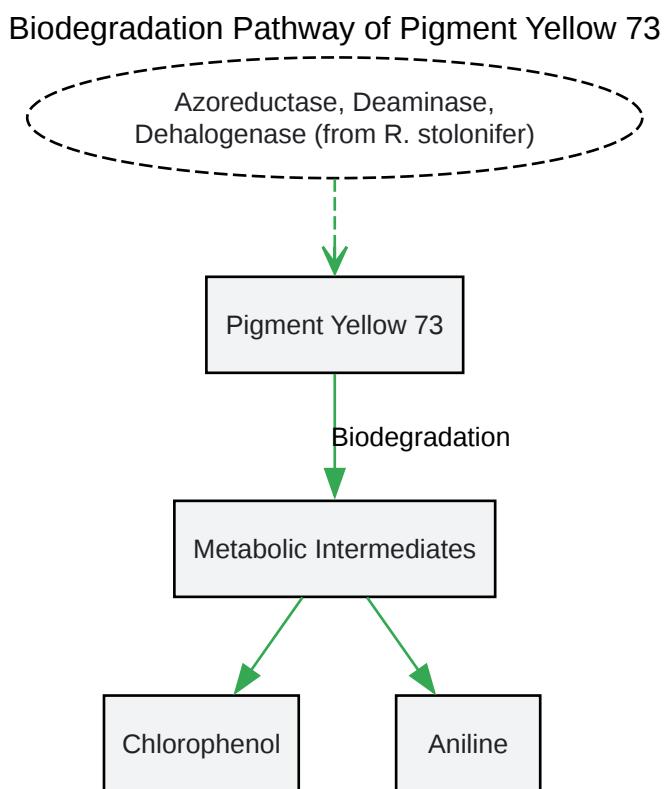

Manufacturing Process

The synthesis of **Pigment Yellow 73** is a two-step process typical for azo pigments: diazotization followed by an azo coupling reaction.[\[5\]](#)

- **Diazotization:** The process begins with the diazotization of a primary aromatic amine, 4-Chloro-2-nitrobenzenamine. This reaction is carried out in the presence of a mineral acid (e.g., hydrochloric acid) and sodium nitrite at a low temperature (0-5°C) to form a diazonium salt.

- **Azo Coupling:** The resulting diazonium salt is then coupled with N-(2-methoxyphenyl)-3-oxobutanamide. This reaction forms the final **Pigment Yellow 73** molecule.

The precise control of reaction parameters such as temperature, pH, and solvent polarity is crucial for determining the final properties of the pigment, including its particle size, crystallinity, and purity.[2]


[Click to download full resolution via product page](#)

Manufacturing Workflow of **Pigment Yellow 73**

Biodegradation Pathway

Studies have investigated the biodegradation of **Pigment Yellow 73**, particularly by the fungus *Rhizopus stolonifer*. The degradation process involves the breakdown of the azo bond, leading to the formation of smaller aromatic compounds.[9]

The biodegradation of **Pigment Yellow 73** by *R. stolonifer* has been shown to proceed through the formation of metabolic intermediates, including chlorophenol and aniline.[9] This process is enhanced by the presence of co-metabolic carbon sources such as glucose, starch, and sucrose.[9] The enzymatic activity of azoreductase, deaminase, and dehalogenase from the fungus are implicated in the degradation pathway.[9]

[Click to download full resolution via product page](#)

Biodegradation Pathway of **Pigment Yellow 73**

Experimental Protocols and Applications in Research

While primarily an industrial pigment, the fluorescent properties of **Pigment Yellow 73** suggest its potential use in biological research, particularly in fluorescence microscopy and flow cytometry for staining cells and tissues.^[1] However, detailed experimental protocols for such applications are not extensively documented in peer-reviewed literature. The following sections outline a known experimental protocol for its biodegradation and a generalized protocol for its potential use as a fluorescent probe.

Experimental Protocol: Biodegradation of Pigment Yellow 73 by Rhizopus stolonifer

This protocol is based on the study by Ravikumar and Karigar (2017).^[9]

Objective: To assess the biodegradation of **Pigment Yellow 73** by the fungal strain *Rhizopus stolonifer*.

Materials:

- **Pigment Yellow 73**
- *Rhizopus stolonifer* culture
- Fungal culture medium (e.g., Potato Dextrose Broth)
- Co-metabolic carbon sources (glucose, starch, sucrose)
- Spectrophotometer
- Thin Layer Chromatography (TLC) equipment
- Enzyme assay reagents for azoreductase, deaminase, and dehalogenase

Methodology:

- Fungal Culture Preparation: Inoculate *Rhizopus stolonifer* in the fungal culture medium and incubate until a sufficient biomass is achieved.
- Biodegradation Assay:
 - Introduce a known concentration of **Pigment Yellow 73** into the fungal culture.
 - To test the effect of co-metabolic sources, supplement the medium with glucose, starch, or sucrose in separate experimental setups.
 - Incubate the cultures under agitation.
- Assessment of Biodegradation:
 - Decolorization: Periodically withdraw aliquots from the culture, centrifuge to remove biomass, and measure the absorbance of the supernatant at the maximum wavelength of **Pigment Yellow 73** using a spectrophotometer. A decrease in absorbance indicates decolorization.
 - Metabolite Identification: Analyze the culture supernatant using TLC to identify the metabolic intermediates (e.g., chlorophenol, aniline).
 - Enzyme Assays: Prepare cell-free extracts from the fungal biomass and perform enzyme assays to detect the activity of azoreductase, deaminase, and dehalogenase.

Generalized Protocol for Use as a Fluorescent Probe in Cell Imaging

Disclaimer: The following is a generalized protocol and requires optimization for specific cell types and experimental conditions. The use of **Pigment Yellow 73** as a fluorescent probe in cell imaging is suggested by some manufacturers, but its efficacy and specificity need to be validated experimentally.

Objective: To visualize cellular structures using **Pigment Yellow 73** as a fluorescent stain.

Materials:

- **Pigment Yellow 73**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium
- Fluorescence microscope with appropriate filter sets

Methodology for Fixed Cell Staining:

- Cell Culture: Grow cells on glass coverslips to the desired confluence.
- Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10-15 minutes (for intracellular targets).
- Staining: Prepare a working solution of **Pigment Yellow 73** in PBS. The optimal concentration needs to be determined empirically (e.g., starting with a range of 1-10 μ g/mL). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells several times with PBS to remove unbound dye.
- Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. Visualize the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for **Pigment Yellow 73** (estimated excitation max ~350-420 nm, estimated emission max ~450-550 nm; these need to be experimentally determined).[2]

Signaling Pathways

Currently, there is no information available in the scientific literature that links **Pigment Yellow 73** to any specific signaling pathways. Its primary characterization is as a pigment and a potential fluorescent marker, with its biological activity largely unexplored in the context of cellular signaling.

Conclusion

Pigment Yellow 73 is a well-characterized industrial pigment with a range of synonyms and established physicochemical properties. Its manufacturing process is a standard azo pigment synthesis. While its use in biological research is not yet widespread, its fluorescent properties and reported biocompatibility suggest potential for applications in areas like fluorescence microscopy and the development of biocompatible materials. The detailed protocol for its biodegradation provides a basis for environmental studies, and the generalized cell staining protocol offers a starting point for researchers interested in exploring its utility as a fluorescent probe. Further research is needed to fully elucidate its biological activities and to develop specific protocols for its use in drug development and other advanced scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PIGMENT YELLOW 73 - Ataman Kimya [atamanchemicals.com]
- 2. Pigment yellow 73 | 13515-40-7 | Benchchem [benchchem.com]
- 3. Pigment Yellow 73 | 13515-40-7 [chemicalbook.com]
- 4. Pigment Yellow 73 | CAS 13515-40-7 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of nanoparticles, their biocompatibility, and toxicity behavior for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Pigment yellow 73|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]
- 8. Pigment Yellow 73 [dyestuffintermediates.com]

- 9. macsenlab.com [macsenlab.com]
- To cite this document: BenchChem. [Synonyms and alternative names for Pigment yellow 73]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080490#synonyms-and-alternative-names-for-pigment-yellow-73\]](https://www.benchchem.com/product/b080490#synonyms-and-alternative-names-for-pigment-yellow-73)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com